tert-Butyl L-valinate hydrochloride
Description
L-Valine tert-butyl ester hydrochloride is a key derivative of the essential amino acid L-valine. In modern chemical research, it serves as a specialized chemical intermediate and building block, particularly in the fields of peptide synthesis and pharmaceutical development. chemimpex.com The compound's structure, which combines the natural L-valine backbone with a tert-butyl ester protecting group and a hydrochloride salt, provides it with unique properties that are advantageous in various synthetic applications. The tert-butyl ester group enhances the solubility and stability of the valine molecule, which facilitates its handling and integration into complex chemical reactions. chemimpex.com Its role is particularly crucial in the production of biologically active molecules, making it a staple for researchers in medicinal chemistry and biochemistry. chemimpex.com
Chemical and Physical Properties of L-Valine tert-butyl ester hydrochloride
| Property | Value |
| CAS Number | 13518-40-6 |
| Molecular Formula | C₉H₁₉NO₂·HCl scbt.com |
| Molecular Weight | 209.71 g/mol scbt.com |
| Appearance | Crystals |
| Optical Activity | [α]20/D +4.4±1°, c = 2% in H₂O |
| InChI Key | AUIVQIHTTVPKFS-FJXQXJEOSA-N scientificlabs.ie |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIVQIHTTVPKFS-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13518-40-6 | |
| Record name | tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations Involving L Valine Tert Butyl Ester Hydrochloride
Strategies for the Esterification and Chloro-Hydrogenation of L-Valine to its tert-Butyl Ester Hydrochloride Form
The synthesis of L-Valine tert-butyl ester hydrochloride from L-Valine is a multi-step process that involves the protection of the carboxylic acid group as a tert-butyl ester, followed by the formation of the hydrochloride salt. The primary challenge lies in achieving selective esterification without undesirable side reactions, while ensuring the final product is stable and pure.
Achieving high yield and purity in the synthesis of L-Valine tert-butyl ester hydrochloride requires careful optimization of several reaction parameters. The esterification of amino acids is influenced by factors such as temperature, catalyst concentration, and the efficient removal of byproducts. angolaonline.net
One common industrial-scale method involves the reaction of L-Valine with isobutylene (B52900) in the presence of an acid catalyst. google.com The optimization of this process focuses on several key variables:
Catalyst Loading: The concentration of the acid catalyst is critical. Insufficient catalyst leads to slow and incomplete reactions, while excessive amounts can promote side reactions.
Temperature and Pressure: The reaction is often conducted in an autoclave under controlled temperature and pressure to maintain isobutylene in the liquid phase and enhance reaction rates. google.com
Reaction Time: Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time that maximizes product formation while minimizing degradation.
Solvent: The choice of solvent, typically a non-polar organic solvent like dichloromethane (B109758), is crucial for solubilizing the reactants and facilitating the reaction. google.com
Workup Procedure: The purification process, including washing with bicarbonate solutions to remove the acid catalyst and subsequent crystallization, is vital for achieving high purity. google.com
The subsequent conversion to the hydrochloride salt is typically achieved by treating the isolated ester with hydrochloric acid, often by bubbling anhydrous HCl gas through an organic solution of the ester, which causes the salt to precipitate. researchgate.net
Table 1: Optimized Parameters for L-Valine tert-Butyl Ester Synthesis
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Reactants | L-Valine, Isobutylene | Isobutylene provides the tert-butyl group for esterification. |
| Catalyst | p-Toluenesulfonic acid (PTSA) or Sulfuric Acid | Strong acid catalyst required to protonate isobutylene. google.com |
| Temperature | Room Temperature to 50°C | Balances reaction rate with the prevention of side reactions. google.com |
| Solvent | Dichloromethane or other inert organic solvents | Provides a suitable medium for the reaction. google.com |
| Reaction Time | 24-72 hours | Varies depending on scale and specific conditions; requires monitoring. |
| Purification | Aqueous bicarbonate wash, crystallization | Removes acidic impurities and isolates the pure ester. |
| Salt Formation | Anhydrous HCl in an organic solvent (e.g., ether) | Efficiently precipitates the hydrochloride salt for easy isolation. researchgate.net |
Several methods exist for the esterification of amino acids, each with distinct advantages and limitations. The choice of reagent and catalyst depends on factors such as scale, desired purity, and compatibility with other functional groups.
Direct Esterification with Isobutylene: This method, catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid (PTSA), is a direct and common approach for creating tert-butyl esters. google.com It is effective but can require specialized equipment like an autoclave.
Thionyl Chloride Method: A widely used laboratory-scale method involves reacting the amino acid with an alcohol (in this case, tert-butanol would be required, though this is less common for tert-butyl esters due to steric hindrance) in the presence of thionyl chloride. google.comgoogle.com The thionyl chloride reacts with the alcohol to form an intermediate that facilitates esterification and also generates HCl in situ, which catalyzes the reaction and forms the final hydrochloride salt.
Trimethylchlorosilane (TMSCl) Method: Reacting an amino acid with an alcohol in the presence of TMSCl is an efficient method for preparing esters. nih.gov This system is convenient and often proceeds under mild, room-temperature conditions.
Table 2: Comparative Analysis of Esterification Methods
| Method | Reagents & Catalysts | Advantages | Disadvantages |
|---|---|---|---|
| Isobutylene Esterification | L-Valine, Isobutylene, H₂SO₄ or PTSA google.com | Direct, suitable for industrial scale, good yields. | Requires pressure vessel (autoclave), strong acids. |
| Thionyl Chloride | L-Valine, Alcohol, Thionyl Chloride (SOCl₂) google.com | Generates HCl in situ, high conversion rates. | Thionyl chloride is corrosive and moisture-sensitive. |
| TMSCl-Mediated | L-Valine, Alcohol, Trimethylchlorosilane (TMSCl) nih.gov | Mild reaction conditions, good yields. | May require anhydrous conditions for optimal results. |
Amino acid esters are often prepared and stored as their hydrochloride salts for several critical reasons. quora.com
Enhanced Stability: The free amine of an amino acid ester can be reactive and may lead to degradation pathways such as cyclization to form diketopiperazines or polymerization. Converting the amine to its protonated ammonium (B1175870) chloride form significantly increases the compound's stability and shelf-life by preventing the amine from acting as a nucleophile. quora.comreddit.com
Improved Solubility and Handling: While the free base ester is often an oil or low-melting solid, the hydrochloride salt is typically a stable, crystalline solid. chemicalbook.com This crystalline nature makes the compound easier to handle, weigh, and purify through recrystallization. Furthermore, the salt form often improves solubility in aqueous or polar protic solvents. quora.com
Amine Protection during Synthesis: In the context of synthesis, the hydrochloride salt effectively acts as a temporary protecting group for the amine. The protonated amine is unreactive towards electrophiles. The reactive free amine can be readily and quantitatively generated just before its use in a subsequent reaction, such as peptide coupling, by the addition of a non-nucleophilic base. core.ac.ukscielo.br
Utilization in Peptide Synthesis Methodologies
L-Valine tert-butyl ester hydrochloride is a valuable reagent in the construction of peptide chains. The tert-butyl ester serves as a robust protecting group for the C-terminus, which is stable under many reaction conditions but can be removed when desired, typically with strong acid. springernature.com Its primary applications are found in both solid-phase and solution-phase peptide synthesis. chemimpex.comsigmaaldrich.com
In Solid-Phase Peptide Synthesis (SPPS), peptides are assembled sequentially while one end of the chain is anchored to an insoluble polymer resin. peptide.com L-Valine tert-butyl ester hydrochloride is used as a protected amino acid building block.
The typical cycle involves:
Neutralization: The L-Valine tert-butyl ester hydrochloride is dissolved in a suitable solvent, and a base, such as diisopropylethylamine (DIEA), is added to neutralize the hydrochloride salt, yielding the free amine. peptide.com
Activation and Coupling: In parallel, the N-protected amino acid to be added to the valine is activated, commonly with a carbodiimide (B86325) reagent like DCC or a uronium-based reagent like HBTU.
Peptide Bond Formation: The activated N-protected amino acid is then coupled to the free amine of the L-Valine tert-butyl ester.
While less common than attaching the first amino acid to a resin, using a pre-formed ester like this is particularly useful for synthesizing protected peptide fragments. These fragments can be purified and later ligated together, a strategy often employed for producing very long or complex peptides. The tert-butyl ester group is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) N-terminal protecting group, meaning the Fmoc group can be removed without affecting the ester. peptide.com The tert-butyl ester is typically cleaved at the end of the synthesis during the final deprotection and cleavage from the resin, which is accomplished using a strong acid like trifluoroacetic acid (TFA). peptide.com
L-Valine tert-butyl ester hydrochloride is extensively utilized in solution-phase peptide synthesis. sigmaaldrich.comscientificlabs.ie In this classical approach, all reactions are carried out in solution, and intermediates are isolated and purified after each step.
The role of L-Valine tert-butyl ester hydrochloride is to serve as the C-terminal component in a coupling reaction. The tert-butyl ester protects the carboxylic acid of valine, preventing it from reacting while its amino group is coupled with the activated carboxyl group of an N-protected amino acid. researchgate.net The process mirrors the steps described for SPPS but occurs entirely in solution.
Table 3: Reaction Sequence for a Typical Solution-Phase Coupling
| Step | Procedure | Purpose |
|---|---|---|
| 1. Deprotonation | Dissolve L-Valine tert-butyl ester hydrochloride in an inert solvent (e.g., CH₂Cl₂) and add a tertiary amine (e.g., triethylamine). scielo.br | To generate the free amine of the valine ester, which is the active nucleophile for the coupling reaction. |
| 2. Activation | In a separate flask, activate the carboxyl group of an N-protected amino acid (e.g., Boc-Phe-OH) using a coupling reagent (e.g., DCC/HOBt). | To convert the carboxylic acid into a highly reactive species susceptible to nucleophilic attack. |
| 3. Coupling | Add the activated amino acid solution to the free amine solution from Step 1. | To form the peptide bond between the two amino acid residues. |
| 4. Workup & Purification | After the reaction is complete, perform an aqueous wash to remove byproducts and excess reagents, followed by purification (e.g., crystallization or chromatography). | To isolate the pure, protected dipeptide (e.g., Boc-Phe-Val-OtBu). |
This method allows for the large-scale synthesis of peptides and offers flexibility in the choice of protecting groups and coupling strategies.
C-Terminal Extension Strategies and Their Mechanistic Insights
The synthesis of peptides traditionally proceeds from the C-terminus to the N-terminus (C-to-N). However, strategies for C-terminal extension are crucial for the synthesis of large proteins and for the introduction of specific modifications at the C-terminus. The use of amino acid esters, such as L-valine tert-butyl ester, is instrumental in these N-to-C terminal elongation strategies. chemrxiv.org
One common approach involves the activation of the C-terminal carboxyl group of a peptide, which can then react with the amino group of an incoming amino acid ester. The tert-butyl ester of L-valine provides a bulky protecting group for the carboxyl function, preventing its unwanted participation in side reactions. The steric hindrance of the tert-butyl group can also influence the conformation of the peptide backbone, which can be advantageous in controlling the stereochemical outcome of the coupling reaction.
Mechanistically, the coupling reaction is typically mediated by a coupling reagent that activates the C-terminal carboxylic acid of the peptide chain. This activated intermediate is then susceptible to nucleophilic attack by the amino group of L-valine tert-butyl ester. The efficiency of this process is highly dependent on the choice of coupling reagent and reaction conditions to ensure high yields and minimize side reactions, particularly epimerization. chemrxiv.org A biomimetic approach has also been explored where the C-terminus of a neuropeptide is extended with a photocleavable amino acid to mimic proneuropeptides. acs.org
Recent advancements have explored gas-phase ion/ion reactions for C-terminal peptide extension. In this method, individual amino acids or short peptides are prepared as reagents with gas-phase-labile protecting groups at the C-terminus and an active ketenimine group at the N-terminus. These anionic reagents then react with doubly protonated peptide cations, resulting in the formation of a new amide bond at the C-terminus of the anchor peptide. nih.gov
It is important to note that while C-terminal extension strategies are powerful, they are not without challenges. The activation of the C-terminal amino acid of a peptide can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. nih.gov This issue is a significant concern in N-to-C peptide synthesis. chemrxiv.org
Prevention and Mitigation of Epimerization in Peptide Coupling
Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. nih.gov This is particularly problematic during the activation of the C-terminal amino acid of a peptide fragment for coupling, as the resulting activated species can be susceptible to racemization via the formation of an oxazolone intermediate. scripps.edu The bulky tert-butyl ester of L-valine tert-butyl ester hydrochloride can play a role in mitigating this issue.
Several factors influence the rate of epimerization, including the nature of the amino acid being coupled, the coupling reagents, the solvent, and the temperature. u-tokyo.ac.jp Amino acids with bulky side chains, like valine, can sometimes be more prone to epimerization under certain conditions. However, the steric bulk of the tert-butyl ester group in L-valine tert-butyl ester can also provide a shielding effect, hindering the approach of the base required for the abstraction of the alpha-proton, which is the initial step in the epimerization process.
Strategies to prevent and mitigate epimerization during peptide coupling include:
Choice of Coupling Reagents: The use of coupling reagents that minimize the lifetime of the activated intermediate or favor a pathway that does not involve oxazolone formation is crucial. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are known to suppress racemization. peptide.com
Reaction Conditions: Performing the coupling reaction at low temperatures can significantly reduce the rate of epimerization. u-tokyo.ac.jp The choice of solvent is also critical, with less polar solvents generally favoring lower rates of epimerization. u-tokyo.ac.jp
Protecting Groups: The use of specific N-terminal protecting groups can also influence the extent of racemization. For instance, the 9-phenyl-9-fluorenyl (PhF) group has been shown to be effective in preventing racemization. researchgate.net
Microwave-Assisted Peptide Synthesis: This technique can accelerate coupling reactions, potentially reducing the time the activated amino acid is susceptible to epimerization. However, careful optimization of temperature is necessary to limit racemization of sensitive amino acids. researchgate.net
| Strategy | Mechanism of Epimerization Prevention | Key Considerations |
| Optimized Coupling Reagents | Suppression of oxazolone formation or reduction of the lifetime of the activated intermediate. | Additives like HOBt or HOAt are often employed. peptide.com |
| Low Temperature | Reduces the rate of the chemical reactions that lead to epimerization. | Requires careful control of the reaction temperature. u-tokyo.ac.jp |
| Solvent Choice | Less polar solvents can disfavor the formation of the charged intermediates involved in epimerization. | Solubility of the peptide fragments can be a limiting factor. u-tokyo.ac.jp |
| Steric Hindrance | Bulky protecting groups, such as the tert-butyl ester, can sterically hinder the abstraction of the alpha-proton. | Can also slow down the desired coupling reaction. |
| Microwave Irradiation | Accelerates the coupling reaction, minimizing the time for epimerization to occur. | Temperature control is crucial to avoid increased racemization. researchgate.net |
Incorporation of Non-Natural Amino Acid Derivatives
The incorporation of non-natural amino acids into peptides is a powerful tool for modifying their structure, stability, and biological activity. L-valine tert-butyl ester hydrochloride can be utilized as a starting material for the synthesis of non-natural amino acid derivatives that can then be incorporated into peptide chains. The valine side chain can be chemically modified, and the tert-butyl ester provides a robust protecting group for the carboxylic acid during these transformations.
One common strategy involves the alkylation of the enolate derived from an N-protected valine tert-butyl ester. This allows for the introduction of a wide variety of substituents at the alpha-carbon, leading to the formation of alpha-substituted valine derivatives. The choice of the N-protecting group and the alkylating agent, as well as the reaction conditions, will determine the stereochemical outcome of the reaction.
Furthermore, the tert-butyl ester can be selectively cleaved under acidic conditions to reveal the free carboxylic acid, which can then be coupled to a growing peptide chain using standard peptide synthesis protocols. The bulky nature of the valine side chain, combined with the modifications introduced, can impart unique conformational constraints on the resulting peptide.
While direct enzymatic incorporation of unnatural amino acids is possible, chemical synthesis provides access to a much wider range of structures. nih.gov The use of L-valine tert-butyl ester hydrochloride as a chiral building block in these synthetic routes allows for the preparation of enantiomerically pure non-natural amino acids.
Application as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. L-valine, and by extension its derivatives like the tert-butyl ester, are attractive candidates for chiral auxiliaries due to their natural chirality, ready availability in both enantiomeric forms, and the steric bulk of the isopropyl side chain which can effectively direct the approach of reagents. acs.org
Diastereoselective Alkylation Reactions
L-valine tert-butyl ester can be used as a chiral auxiliary in diastereoselective alkylation reactions to create new stereocenters with high levels of stereocontrol. The general strategy involves the formation of a chiral enolate from a substrate attached to the L-valine tert-butyl ester auxiliary. The chiral environment created by the valine moiety then directs the approach of an electrophile, leading to the preferential formation of one diastereomer.
The process typically involves the following steps:
Attachment of the substrate: The carboxylic acid substrate is coupled to the amino group of L-valine tert-butyl ester to form an amide linkage.
Enolate formation: The resulting N-acyl valine derivative is treated with a strong base to generate a chiral enolate.
Diastereoselective alkylation: The enolate is then reacted with an alkylating agent. The stereochemistry of the newly formed stereocenter is controlled by the chiral auxiliary.
Removal of the auxiliary: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis of the amide bond, to yield the desired enantiomerically enriched carboxylic acid and recover the L-valine tert-butyl ester.
The diastereoselectivity of the alkylation is influenced by several factors, including the nature of the base, the solvent, the temperature, and the structure of the electrophile. The bulky isopropyl group of the valine auxiliary plays a key role in shielding one face of the enolate, thereby directing the electrophile to the opposite face. researchgate.net
| Step | Description | Key Factors Influencing Stereoselectivity |
| 1 | Coupling of the substrate to L-valine tert-butyl ester. | - |
| 2 | Formation of a chiral enolate using a strong base. | Nature of the base, solvent, temperature. |
| 3 | Reaction of the enolate with an electrophile. | Steric and electronic properties of the electrophile. |
| 4 | Cleavage of the chiral auxiliary. | Method of cleavage to avoid racemization of the product. |
Lewis Acid Catalyzed Reactions with Electron-Rich Siloxydienes and Imines
In the presence of a Lewis acid, the imine derived from L-valine tert-butyl ester and an aldehyde can act as a chiral electrophile in reactions with nucleophiles such as electron-rich siloxydienes. The Lewis acid coordinates to the nitrogen atom of the imine, activating it towards nucleophilic attack. The chiral environment provided by the valine auxiliary directs the approach of the siloxydiene, leading to a diastereoselective carbon-carbon bond formation.
The reaction mechanism is thought to proceed through a chelated transition state where the Lewis acid coordinates to both the imine nitrogen and the ester carbonyl group. This rigidifies the conformation of the molecule and enhances the facial selectivity of the nucleophilic attack. The steric bulk of the isopropyl group of the valine auxiliary effectively blocks one face of the imine, forcing the nucleophile to approach from the less hindered side.
This methodology provides a powerful tool for the asymmetric synthesis of β-amino carbonyl compounds, which are important building blocks for many biologically active molecules. The diastereomeric products can be separated, and the chiral auxiliary can be subsequently removed to afford the desired enantiomerically pure β-amino acid derivatives.
Asymmetric Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a powerful transformation for the synthesis of nitrogen-containing six-membered rings. When a chiral auxiliary is employed, this reaction can be performed asymmetrically to produce enantiomerically enriched piperidine (B6355638) derivatives. Imines derived from L-valine tert-butyl ester can serve as chiral dienophiles in these reactions.
In a typical asymmetric aza-Diels-Alder reaction, the imine, generated from L-valine tert-butyl ester and an aldehyde, reacts with a diene in the presence of a Lewis acid catalyst. The Lewis acid activates the imine, and the chiral auxiliary directs the facial selectivity of the cycloaddition. The bulky isopropyl group of the valine moiety effectively shields one face of the C=N double bond, leading to the preferential formation of one diastereomeric cycloadduct. nih.gov
The stereochemical outcome of the reaction is highly dependent on the nature of the Lewis acid, the solvent, and the reaction temperature. After the cycloaddition, the chiral auxiliary can be removed from the product, yielding the enantiomerically pure piperidine derivative. This strategy has been successfully applied to the synthesis of various natural products and pharmaceuticals containing the piperidine scaffold.
Chiral Resolution Techniques
L-Valine tert-butyl ester hydrochloride is an enantiomerically pure compound, making it a valuable chiral building block in asymmetric synthesis. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit varied biological activities.
Several techniques are employed for the resolution of amino acids and their derivatives. Enzymatic resolution is a widely used method that leverages the stereoselectivity of enzymes like lipases and proteases. nih.gov These enzymes can selectively catalyze the hydrolysis of one enantiomer of a racemic ester mixture, leaving the other unreacted. nih.govmdpi.com This process allows for the separation of the hydrolyzed acid from the unreacted ester. For instance, lipase-catalyzed hydrolysis is a known method for the resolution of β-amino carboxylic esters. mdpi.com
Chemical resolution is another common approach. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. google.com For example, racemic valine can be resolved using chiral organic acids like D-dibenzoyltartaric acid (D-DBTA) and L-dibenzoyltartaric acid (L-DBTA) to precipitate diastereomeric salts at different rates. google.com
Furthermore, derivatives of amino acid esters, such as those of alanine tert-butyl ester, have been used to synthesize chiral ionic liquids. nih.gov These ionic liquids can then be utilized as chiral selectors or solvents for chiral recognition, demonstrating the role of these building blocks in the development of advanced separation materials. nih.gov
Derivatization for Prodrug Development and Bioavailability Enhancement
L-Valine tert-butyl ester hydrochloride serves as a crucial starting material in the development of prodrugs, which are inactive or less active precursors that are metabolized in vivo to release the active parent drug. This strategy is often employed to overcome unfavorable physicochemical properties of a drug, such as poor solubility or low bioavailability. nih.gov
A prominent application of L-valine esters is in the synthesis of prodrugs for antiviral nucleoside analogues, which often suffer from low oral bioavailability. nih.gov By attaching an L-valine ester moiety to the parent drug, its absorption through the intestine can be significantly enhanced, often by utilizing peptide transporters. nih.gov
This approach has been successfully applied to create widely used antiviral medications. For example, valacyclovir and valganciclovir are the L-valine ester prodrugs of acyclovir and ganciclovir, respectively. nih.gov Following this successful precedent, the L-valine ester of cyclopropavir, known as valcyclopropavir, was synthesized to improve the therapeutic efficacy of the parent compound. nih.govresearchgate.netnih.gov The synthesis typically involves reacting the parent drug with an activated N-protected L-valine, such as N-(tert-butoxycarbonyl)-L-valine anhydride, followed by deprotection of the amino group. researchgate.netnih.gov Pharmacokinetic studies have shown that such derivatization can lead to dramatic improvements in oral bioavailability; for instance, valcyclopropavir was found to have an oral bioavailability of 95% in mice. researchgate.netnih.gov
The tert-butyl ester group in L-Valine tert-butyl ester hydrochloride imparts specific physicochemical properties that are advantageous in organic synthesis and drug development. The bulky tert-butyl group provides steric hindrance, which enhances the stability of the ester against chemical and enzymatic degradation. researchgate.net It is widely used as a protecting group for carboxylic acids because it is stable under various conditions but can be easily removed under acidic conditions. thieme-connect.com
In the context of prodrug design, the tert-butyl ester functionality can significantly influence a molecule's solubility, stability, and pharmacokinetic profile. nih.gov While the esterification of a parent drug generally increases its lipophilicity, the specific nature of the ester group is critical. The tert-butyl group, being a common motif in medicinal chemistry, can modulate properties like metabolic stability. nih.govnih.gov For example, tert-butyl ester-based prodrugs of the anticancer agent 6-diazo-5-oxo-l-norleucine (DON) were developed to enhance metabolic stability and improve tumor delivery. nih.gov The use of tert-butyl alcohol as a solvent in lyophilization has also been shown to increase the solubility of hydrophobic drugs and enhance product stability. acs.org
| Property | Impact of tert-Butyl Ester Group | Reference |
|---|---|---|
| Chemical Stability | Increases stability against nucleophiles and reducing agents due to steric hindrance. | researchgate.netthieme-connect.com |
| Metabolic Stability | Can enhance stability against enzymatic degradation, improving prodrug exposure. | nih.gov |
| Solubility | Generally increases lipophilicity; can be used to enhance the solubility of hydrophobic active ingredients. | acs.orgcymitquimica.com |
| Synthetic Utility | Acts as a versatile protecting group for carboxylic acids, easily removed under acidic conditions. | thieme-connect.com |
To improve the properties of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241), researchers have synthesized derivatives by forming ionic pairs with L-valine alkyl esters. researchgate.netsemanticscholar.org These modifications aim to enhance solubility and skin permeation for potential use in transdermal therapeutic systems. researchgate.netnih.gov
New derivatives have been created by conjugating ibuprofen with various L-valine alkyl esters, including ethyl, propyl, isopropyl, and butyl esters. nih.govresearchgate.net These compounds exist as pharmaceutically active protic ionic liquids. researchgate.net The resulting salts have demonstrated significantly improved physicochemical properties compared to the parent ibuprofen. Notably, they exhibit higher water solubility and enhanced skin permeability, which are crucial for topical applications. researchgate.netnih.gov For example, the propyl and isopropyl esters of L-valine ibuprofenate showed the highest permeability through porcine skin. nih.gov
| Compound | Permeability (μg IBU·cm⁻²) | Reference |
|---|---|---|
| Ibuprofen | 302.84 | nih.gov |
| Ibuprofen L-Valine Propyl Ester | 677.41 | nih.gov |
| Ibuprofen L-Valine Isopropyl Ester | 604.51 | nih.gov |
The environmental fate of pharmaceuticals is an area of growing concern. Understanding the relationship between a drug's structure and its biodegradability is essential for designing more environmentally benign molecules. Studies on L-valine alkyl ester derivatives of ibuprofen have investigated their biodegradation using bacterial cultures from activated sludge. mdpi.com
Research has shown that these ibuprofen derivatives are biodegradable. mdpi.com The rate of degradation was found to correlate with the lipophilicity (log P) of the compounds, which is influenced by the length of the alkyl ester chain. mdpi.com Generally, modifications to a drug's structure, such as the addition of an amino acid ester promoiety, will alter its interaction with microbial enzymes, thereby affecting its biodegradation pathway and rate. The structure-activity relationship (SAR) is a key concept, where even subtle changes to a molecule's architecture can significantly impact its biological and environmental interactions. rsc.org
Role in Advanced Organic Synthesis beyond Peptides and Prodrugs
Beyond its well-established role in peptide synthesis and prodrug development, L-Valine tert-butyl ester hydrochloride is a versatile building block in other areas of advanced organic synthesis. chemimpex.com Its D-enantiomer, D-valine tert-butyl ester hydrochloride, is noted for its use as an intermediate in the synthesis of antitumor drugs, highlighting the pharmaceutical importance of this class of compounds. cymitquimica.commdpi.com
The unique structural features of valine ester derivatives are exploited in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, valine amide derivatives have been synthesized and characterized as part of a systematic library to understand their activity as synthetic cannabinoid receptor agonists. rsc.orgnih.gov In these studies, the valine moiety is one of several amino acid-derived components systematically varied to probe the effects on receptor binding and functional activity. rsc.orgnih.gov
Furthermore, amino acid tert-butyl esters are used in the synthesis of novel materials. Chiral ionic liquids have been synthesized from alanine tert-butyl ester hydrochloride, demonstrating the utility of these compounds in creating materials with specialized properties for applications like chiral recognition. nih.gov The inherent chirality and functional handles of L-Valine tert-butyl ester hydrochloride make it a valuable precursor for a diverse range of complex chemical targets.
Synthesis of Quaternary Amino Acids
The asymmetric synthesis of α,α-disubstituted, or quaternary, amino acids is a significant challenge in organic chemistry due to the difficulty of creating a sterically congested stereocenter. L-Valine tert-butyl ester hydrochloride can be employed as a chiral template to generate these structures through the diastereoselective alkylation of a corresponding Schiff base derivative.
The general methodology involves the conversion of the primary amine of L-valine tert-butyl ester into a Schiff base, typically by condensation with an imine such as benzophenone imine. iu.edu This transformation serves two primary purposes: it protects the amine functionality and, more importantly, it increases the acidity of the α-proton, facilitating its removal by a strong base to form a chiral enolate equivalent. iu.edu
This chiral enolate can then be reacted with an electrophile, such as an alkyl halide. The steric bulk of the valine side chain and the Schiff base moiety directs the approach of the incoming electrophile, leading to a highly diastereoselective alkylation. Asymmetric phase-transfer catalysis, often employing chiral ammonium salts derived from Cinchona alkaloids, can be used to achieve high enantiomeric excesses in related systems. nih.gov The final step involves mild acidic hydrolysis to cleave the Schiff base, revealing the newly synthesized quaternary α-amino acid ester with high stereochemical purity. The use of the tert-butyl ester is particularly advantageous in stereoselective syntheses. iu.edu
| Component | Example | Function |
| Amino Acid Substrate | L-Valine tert-butyl ester hydrochloride | Chiral starting material |
| Schiff Base Partner | Benzophenone imine | Activates the α-proton and protects the amine |
| Base | Potassium hydroxide (KOH), Lithium diisopropylamide (LDA) | Deprotonates the α-carbon to form the enolate |
| Alkylating Agent | Benzyl (B1604629) bromide, Methyl iodide | Introduces the second substituent at the α-carbon |
| Catalyst (optional) | Chiral phase-transfer catalyst | Induces enantioselectivity in asymmetric variants |
Preparation of Amides via Oxidative Coupling
Amide bond formation is a cornerstone of organic and medicinal chemistry. While traditional methods often rely on pre-activated carboxylic acids, direct oxidative coupling reactions have emerged as powerful, atom-economical alternatives. L-Valine tert-butyl ester hydrochloride can participate as the amine component in copper-catalyzed oxidative amidation reactions with aldehydes. nih.govnih.govorganic-chemistry.org
This transformation provides an operationally straightforward route to N-substituted valine derivatives. nih.govorganic-chemistry.org The reaction typically employs an inexpensive copper catalyst, such as copper(I) oxide (Cu₂O) or copper sulfate (CuSO₄), in the presence of an oxidant. organic-chemistry.orgorganic-chemistry.org Aqueous tert-butyl hydroperoxide (TBHP) is commonly used as the oxidant for this purpose. nih.govorganic-chemistry.org The hydrochloride salt of the amine is used directly, often with a mild base like calcium carbonate to neutralize the generated acid. organic-chemistry.org
A significant advantage of this method is its mildness, which allows for the preservation of the stereochemical integrity of the chiral amine. nih.govorganic-chemistry.org Studies have shown that chiral amines can be used to form chiral amides without detectable racemization. organic-chemistry.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups on both the aldehyde and amine partners, making it a versatile tool for synthesizing complex amides. nih.gov
| Aldehyde | Amine Salt | Catalyst | Oxidant | Yield |
| Benzaldehyde (B42025) | L-Valine methyl ester HCl* | CuI | TBHP | 91% |
| 4-Methoxybenzaldehyde | Benzylamine HCl | CuSO₄·5H₂O | TBHP | 96% |
| 4-Nitrobenzaldehyde | Pyrrolidine HCl | Cu₂O | TBHP | 95% |
| Cinnamaldehyde | Benzylamine HCl | CuSO₄·5H₂O | TBHP | 89% |
*Data represents examples from the literature demonstrating the general applicability of the method to amino acid ester hydrochlorides.
Micro-Flow Synthesis Applications for β-Amino Acid Derivatives
Micro-flow synthesis, or continuous-flow chemistry, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scalability. This technology has been successfully applied to the synthesis of various β-amino acid derivatives.
Common strategies for synthesizing β-amino acids in flow reactors include the Arndt–Eistert homologation of α-amino acids and lipase-catalyzed Michael additions of amines to acrylates. mdpi.comrsc.org These methods provide efficient and green routes to β-amino acid esters. mdpi.com For instance, a fully continuous four-step process for preparing β-amino acids from their α-amino acid counterparts via Arndt–Eistert homologation has been developed. rsc.org Similarly, enzymatic synthesis in continuous-flow microreactors has been used to produce a variety of β-amino acid esters in short residence times. mdpi.com
However, a specific, documented application of L-valine tert-butyl ester hydrochloride as a direct starting material for the synthesis of β-amino acid derivatives within a micro-flow system is not prominently featured in the reviewed scientific literature. While the principles of flow chemistry are broadly applicable, the direct conversion of this specific α-amino acid ester to a β-amino acid derivative via methods like homologation in a continuous-flow setup remains a specialized area of research.
Spectroscopic and Chromatographic Characterization in Academic Research
Advanced Spectroscopic Methods for Structural Elucidation
Structural elucidation of L-Valine tert-butyl ester hydrochloride is achieved through several key spectroscopic methods that probe the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy provides information on the number and types of protons in the molecule. For L-Valine tert-butyl ester hydrochloride, the spectrum is expected to show distinct signals corresponding to the protons of the isopropyl group, the α-proton, the amine hydrochloride, and the tert-butyl ester group. The predicted chemical shifts are detailed in the table below.
| Predicted Chemical Shift (δ) in ppm | Number of Protons | Multiplicity | Assignment |
|---|---|---|---|
| ~8.4 | 3H | Broad Singlet | -NH₃⁺ (Amine hydrochloride protons) |
| ~3.9 | 1H | Doublet | α-CH (Alpha-proton) |
| ~2.3 | 1H | Multiplet | β-CH (Isopropyl methine proton) |
| ~1.5 | 9H | Singlet | -C(CH₃)₃ (tert-Butyl protons) |
| ~1.0 | 6H | Doublet | -CH(CH₃)₂ (Isopropyl methyl protons) |
¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The spectrum for L-Valine tert-butyl ester hydrochloride would confirm the presence of the ester carbonyl, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the valine backbone.
| Predicted Chemical Shift (δ) in ppm | Assignment |
|---|---|
| ~170 | C=O (Ester carbonyl carbon) |
| ~83 | -C(CH₃)₃ (tert-Butyl quaternary carbon) |
| ~59 | α-CH (Alpha-carbon) |
| ~31 | β-CH (Isopropyl methine carbon) |
| ~28 | -C(CH₃)₃ (tert-Butyl methyl carbons) |
| ~18 | -CH(CH₃)₂ (Isopropyl methyl carbons) |
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. The FTIR spectrum of L-Valine tert-butyl ester hydrochloride displays characteristic absorption bands that confirm the presence of the amine hydrochloride, the ester group, and the alkyl framework. researchgate.netorgchemboulder.compressbooks.pub
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3100 - 2500 | N-H Stretch | -NH₃⁺ (Amine hydrochloride) cdnsciencepub.comresearchgate.net |
| 2970 - 2870 | C-H Stretch | Alkyl groups (isopropyl and tert-butyl) pressbooks.pub |
| ~1740 | C=O Stretch | Ester carbonyl orgchemboulder.comspectroscopyonline.com |
| 1600 - 1500 | N-H Bend | -NH₃⁺ (Amine hydrochloride) researchgate.netorgchemboulder.com |
| ~1250 and ~1150 | C-O Stretch | Ester C-O bonds spectroscopyonline.com |
The broad absorption in the 3100-2500 cm⁻¹ range is a hallmark of the stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) in the hydrochloride salt. cdnsciencepub.com The most prominent peak is typically the strong C=O stretching vibration of the ester group found around 1740 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which typically requires the presence of chromophores (light-absorbing groups) such as aromatic rings or conjugated double bonds. L-Valine tert-butyl ester hydrochloride, as an aliphatic amino acid ester, lacks a significant chromophore. Consequently, it does not exhibit notable absorbance in the standard 200–800 nm UV-Vis range, making this technique unsuitable for its direct characterization or quantification without prior chemical derivatization.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. It measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. For L-Valine tert-butyl ester hydrochloride, HRMS would be used to measure the exact mass of the protonated molecular ion, [C₉H₁₉NO₂ + H]⁺. The theoretical monoisotopic mass of this cation is 174.1494 g/mol . An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental formula.
Polarimetric Analysis for Optical Activity Determination
Polarimetry is a classical and definitive technique used to measure the optical rotation of a chiral substance in solution. This measurement is a direct reflection of the compound's enantiomeric composition. L-Valine tert-butyl ester hydrochloride, being the L-enantiomer, is optically active and will rotate the plane of polarized light in a specific direction.
The specific rotation, denoted as [α], is a characteristic physical property of a chiral compound. It is measured using a polarimeter and calculated based on the observed rotation, the concentration of the solution, and the path length of the sample cell. For L-Valine tert-butyl ester hydrochloride, the specific rotation is a positive value, indicating it is dextrorotatory. The accepted value is typically reported under specified conditions of temperature (20°C) and wavelength (Sodium D-line, 589 nm).
The measurement of specific rotation is crucial for:
Identity Confirmation: Verifying that the synthesized or purchased compound is the correct enantiomer.
Purity Assessment: The magnitude of the specific rotation is directly proportional to the enantiomeric excess (e.e.) of the sample. A measured value close to the literature standard indicates high enantiomeric purity.
Table 3: Optical Activity Data for L-Valine tert-butyl ester hydrochloride
| Parameter | Value | Conditions |
| Specific Rotation ([α]D20) | +4.4 ± 1° | c = 2% in H₂O scientificlabs.iechemimpex.comalkalisci.com |
| Wavelength | 589 nm (Sodium D-line) | - |
| Temperature | 20°C | - |
| Interpretation | Dextrorotatory | Confirms the presence of the L-enantiomer in excess. |
Mechanistic Investigations and Reaction Kinetics
Detailed Reaction Mechanisms of L-Valine tert-Butyl Ester Hydrochloride in Synthetic Pathways
L-valine tert-butyl ester hydrochloride participates in a variety of synthetic pathways, each governed by specific reaction mechanisms. Its utility stems from the strategic placement of the tert-butyl ester, which protects the carboxylic acid functionality, and the primary amine, which serves as a nucleophile or a site for protection and further elaboration.
The primary application of L-valine tert-butyl ester hydrochloride is in peptide synthesis, where it serves as the C-terminal residue or a component within a peptide fragment. The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. ekb.eg This process requires the activation of the carboxyl group to make it more electrophilic. schoolbag.info
The general mechanism involves a coupling reagent that activates the carboxylic group of an N-protected amino acid, turning it into an active ester or another reactive intermediate. mdpi.com This activated species is then susceptible to nucleophilic attack by the free amino group of L-valine tert-butyl ester.
A significant side reaction in peptide coupling is the formation of 5(4H)-oxazolone intermediates. mdpi.comalchemyst.co.uk This occurs when the activated carboxyl group of the N-protected amino acid cyclizes via an intramolecular attack by the backbone carbonyl oxygen. mdpi.com The resulting oxazolone (B7731731) is problematic because its α-carbon is acidic, and the proton can be easily abstracted by a base, leading to racemization or epimerization. mdpi.comalchemyst.co.uk Subsequent attack by the amino component (like L-valine tert-butyl ester) on the racemized oxazolone yields a peptide product with compromised stereochemical integrity. alchemyst.co.uk
Suppression of Oxazolone Formation: The tendency to form an oxazolone and subsequently racemize is highly dependent on the N-terminal protecting group. alchemyst.co.uk
Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are highly effective at suppressing oxazolone formation. The lone pair of electrons on the nitrogen atom of the urethane group participates in resonance, which reduces the nucleophilicity of the backbone carbonyl oxygen, thereby disfavoring the cyclization required to form the oxazolone. researchgate.net
The choice of coupling reagents and additives is also critical. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives can react with the activated intermediate to form active esters that are less prone to oxazolone formation than the initial activated species. schoolbag.info
Recent studies have further identified oxazolones as key intermediates in prebiotic peptide synthesis, where they can react with water to form dipeptides or with other amino acids to extend the peptide chain. nih.gov
The oxidation of valine and its derivatives has been studied to understand the metabolic pathways and to develop synthetic methodologies. Various oxidizing agents have been employed, and the mechanisms often involve the formation of an intermediate complex followed by a rate-determining step.
One studied reaction is the oxidation of L-valine by pyridinium chlorochromate (PCC). wjbphs.comiosrjournals.org The reaction is first order with respect to the oxidant (PCC), the substrate (valine), and H+ concentration. wjbphs.comiosrjournals.org The mechanism proposed involves the protonation of PCC, followed by the formation of an ester intermediate with the carboxyl group of valine. This intermediate then undergoes a rate-determining oxidative decarboxylation, likely through a cyclic transition state, to yield isobutyraldehyde, CO2, and a reduced chromium species. iosrjournals.org The negative entropy of activation observed in these studies supports the formation of a more ordered, cyclic intermediate in the rate-determining step. iosrjournals.org
Another study on the oxidation of L-valine by tributyl ammonium (B1175870) chlorochromate (TriBACC) in an acidic medium showed first-order dependence on TriBACC but inverse first-order dependence on both L-valine and the acid. humanjournals.com This suggests a different mechanism where a complex is formed, and its decomposition is the rate-limiting step. The main product identified was the corresponding carbonyl compound. humanjournals.com
The oxidation of valine by N-bromosuccinimide (NBS) in an alkaline medium has also been investigated. researchgate.net The reaction is first-order in NBS, while the order with respect to the amino acid and alkali decreases from one to zero at higher concentrations, suggesting the formation of an intermediate complex. researchgate.net
L-valine tert-butyl ester is a valuable chiral auxiliary and building block in asymmetric synthesis. For instance, asymmetric alkylation of Schiff bases derived from glycine tert-butyl ester and a chiral auxiliary can be used to synthesize optically active amino acids like L-valine. In one example, the asymmetric alkylation of [(+)-2-hydroxypinanyl-3-idene]glycine tert-butyl ester was used to prepare L-[3-11C]valine. researchgate.net The mechanism involves the deprotonation of the glycine α-carbon to form a chiral enolate, which is stabilized by the pinanylidene auxiliary. This enolate then reacts with an alkylating agent from the sterically less hindered face, leading to the formation of the new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the imine and the tert-butyl ester yields the desired L-amino acid. researchgate.net
The tert-butyl ester group of L-valine tert-butyl ester hydrochloride is generally stable to basic and nucleophilic conditions but is labile to strong acids. ekb.egalchemyst.co.uk However, under certain conditions, it can participate in side reactions.
Transesterification: This reaction involves the conversion of one ester to another by reaction with an alcohol, a process also known as alcoholysis. mdpi.com While the tert-butyl ester is relatively resistant to transesterification due to steric hindrance, prolonged exposure to alcohols, especially under acidic or strongly basic catalysis, can lead to the exchange of the tert-butyl group for the alkyl group of the solvent alcohol. The generally accepted mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of tert-butanol. mdpi.com
Other Side Reactions:
Diketopiperazine (DKP) Formation: When synthesizing a dipeptide, the deprotected N-terminal amino group of the second residue (e.g., valine) can attack its own C-terminal ester carbonyl, leading to the formation of a stable six-membered cyclic dipeptide, a diketopiperazine. This side reaction is particularly prevalent when proline or glycine are involved and is more significant in the Fmoc/tBu strategy due to the basic conditions used for Fmoc removal. acs.org
Reaction with Cations: During the acidolytic cleavage of Boc groups or the tert-butyl ester itself (e.g., with trifluoroacetic acid, TFA), stable tert-butyl cations are formed. peptide.com These electrophilic cations can react with nucleophilic side chains of amino acids like tryptophan, methionine, or cysteine, leading to unwanted alkylation. This is typically suppressed by using "scavengers" like triisopropylsilane or water in the cleavage cocktail. peptide.com
Mass spectrometry-based techniques have enabled the study of peptide bond formation in the gas phase. A method for the C-terminal extension of peptides has been demonstrated using ion/ion reactions. nih.gov This approach complements N-terminal extension methods and allows for detailed mechanistic studies in a solvent-free environment.
The mechanism involves the generation of a reactive ketenimine reagent anion in the gas phase. nih.gov This is achieved by deprotonating a reagent like Woodward's reagent K to form a reactive N-ethyl keto-ketenimine. This ketenimine is then reacted with an N-protected, C-terminally protected amino acid, such as an amino acid tert-butyl ester, to form a new reagent anion, [ki-(X-OPG)-H]−. nih.gov
This reagent anion is then allowed to react with a doubly protonated "anchor" peptide in the gas phase. nih.gov They form an electrostatic complex where the C-terminal carboxylic acid of the anchor peptide adds to the C=N bond of the ketenimine reagent. This addition creates an enol ester intermediate, which subsequently rearranges to an imide. This imide intermediate then undergoes fragmentation to release the C-terminally extended peptide. nih.gov This gas-phase synthesis demonstrates the fundamental reactivity of these species in the absence of solvent effects. nih.govrsc.org
Kinetic Studies of Reactions Involving L-Valine tert-Butyl Ester Hydrochloride
Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms and the optimization of reaction conditions. The oxidation of L-valine has been a subject of several kinetic investigations.
In the oxidation of L-valine by pyridinium chlorochromate (PCC) in an aqueous DMF medium, the reaction rate shows a first-order dependence on the concentrations of PCC, valine, and H⁺ ions. wjbphs.comiosrjournals.org The effect of temperature has been studied to determine activation parameters.
Table 1: Activation Parameters for the Oxidation of L-Valine by PCC
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (Ea) | Varies with conditions | iosrjournals.org |
| Enthalpy of Activation (ΔH‡) | Varies with conditions | iosrjournals.org |
| Entropy of Activation (ΔS‡) | Negative | iosrjournals.org |
| Gibbs Free Energy of Activation (ΔG‡) | Varies with conditions | iosrjournals.org |
Note: Specific values depend on the exact reaction conditions reported in the study.
The negative entropy of activation is a key finding, suggesting that the transition state is more ordered than the reactants, which is consistent with the proposed cyclic mechanism. iosrjournals.org
Similarly, a kinetic study of L-valine oxidation by tributyl ammonium chlorochromate (TriBACC) investigated the reaction at different temperatures to calculate activation parameters. humanjournals.com The study found that increasing the concentration of L-valine decreased the reaction rate, indicating an inverse first-order dependence. humanjournals.com
Table 2: Observed Rate Constants for Oxidation of L-Valine by TriBACC at Varying Substrate Concentrations
| [L-Valine] (mol dm⁻³) | 10³ k_obs (s⁻¹) | Reference |
|---|---|---|
| 0.5 | 5.42 | humanjournals.com |
| 1.0 | 2.72 | humanjournals.com |
| 1.5 | 1.83 | humanjournals.com |
| 2.0 | 1.36 | humanjournals.com |
| 2.5 | 1.08 | humanjournals.com |
Conditions: [TriBACC] = 1.0 x 10⁻³ mol dm⁻³, [H₂SO₄] = 1.0 mol dm⁻³, Temp = 303 K.
These kinetic data are essential for proposing and validating plausible reaction mechanisms. The observed rate dependencies on reactant concentrations provide direct insight into the composition of the rate-determining step.
Determination of Reaction Orders and Rate Constants
The esterification of L-valine to form L-Valine tert-butyl ester is typically achieved through acid-catalyzed reactions. While specific, detailed kinetic studies exclusively for the tert-butyl esterification of L-valine are not extensively documented in publicly available literature, the mechanism is understood to follow the principles of Fischer esterification. This process is generally described by second-order kinetics, being first-order with respect to the amino acid and first-order with respect to the alcohol. tuengr.com
The rate of reaction can be expressed by the following generalized rate law:
Rate = k[L-Valine][tert-Butanol]
Here, k represents the second-order rate constant. The reaction is an equilibrium process, and the forward rate is significantly influenced by the concentration of the acid catalyst. youtube.com In practice, pseudo-first-order kinetics may be observed if one reactant, such as the alcohol or solvent, is used in a large excess. researchgate.net
While specific rate constants for L-Valine tert-butyl ester are not available, data from analogous esterification reactions can provide insight into the magnitude of these constants and their dependence on reaction conditions. For illustrative purposes, the table below presents kinetic data for the acid-catalyzed esterification of lactic acid, which demonstrates a typical second-order process. tuengr.com
| Reaction | Alcohol | Temperature (K) | Forward Rate Constant (k) (L mol⁻¹ h⁻¹) |
|---|---|---|---|
| Lactic Acid Esterification | Ethanol | 323 | 0.0016 |
| Lactic Acid Esterification | n-Propanol | 323 | 0.0014 |
| Lactic Acid Esterification | n-Butanol | 323 | 0.0012 |
This table is for illustrative purposes to show representative kinetic data for a similar acid-catalyzed esterification process and does not represent L-Valine tert-butyl ester hydrochloride. tuengr.com
Influence of Catalysts and Reagents on Reaction Rates
The rate of formation of L-Valine tert-butyl ester is critically dependent on the choice of catalysts and reagents. Acid catalysis is essential to accelerate the reaction, which is otherwise impractically slow. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of tert-butanol. youtube.comacsgcipr.org
Common catalytic systems for the synthesis of amino acid tert-butyl esters include:
Strong Mineral Acids: Sulfuric acid (H₂SO₄) and perchloric acid (HClO₄) are frequently used as catalysts in conjunction with tert-butanol or isobutylene (B52900), which serves as the source of the tert-butyl group. researchgate.netresearchgate.net The nature of the acid can be important, as some studies on other esterifications have found H₂SO₄ to be a more effective catalyst than acids like HCl or HNO₃ under certain conditions. acs.org
Lewis Acids: Reagents such as boron trifluoride diethyl etherate (BF₃·OEt₂) have been used to promote the reaction between N-protected amino acids and tert-butanol, often in the presence of a dehydrating agent like anhydrous magnesium sulfate. researchgate.net
The cleavage of the tert-butyl ester to regenerate the carboxylic acid is also an acid-catalyzed hydrolysis reaction. A variety of acidic reagents can be employed, and the choice often depends on the presence of other acid-labile protecting groups in the molecule. acsgcipr.org
Trifluoroacetic Acid (TFA): Commonly used for deprotection in peptide synthesis. ontosight.ai
Formic Acid: A milder option suitable for substrates sensitive to stronger acids. acsgcipr.org
p-Toluenesulfonic acid (TsOH): Can offer selectivity for removing tert-butyl esters in the presence of certain other protecting groups. acsgcipr.org
The table below summarizes various reagents and catalysts involved in the synthesis and cleavage of L-Valine tert-butyl ester.
| Process | Reagents | Catalyst | Typical Conditions |
|---|---|---|---|
| Esterification | L-Valine, tert-Butyl acetate | Perchloric acid | 1.1-1.5 equivalents of acid, 18-24 hours. researchgate.net |
| Esterification | N-protected L-Valine, tert-Butanol | Boron trifluoride diethyl etherate | Requires dehydrating agent (e.g., MgSO₄). researchgate.net |
| Esterification | L-Valine, Isobutylene | Sulfuric acid | Reaction proceeds in a dioxane/sulfuric acid mixture. researchgate.net |
| Hydrolysis (Cleavage) | L-Valine tert-butyl ester | Trifluoroacetic acid (TFA) | Commonly used in peptide synthesis for deprotection. acsgcipr.orgontosight.ai |
Temperature and Solvent Effects on Reaction Kinetics
Temperature and the choice of solvent are critical parameters that significantly influence the kinetics of the esterification reaction.
Temperature Effects: In accordance with the Arrhenius equation, the rate of esterification increases with rising temperature. tuengr.com Higher temperatures provide the necessary activation energy for the reaction to proceed at a practical rate. However, excessively high temperatures can lead to undesirable side reactions, such as decomposition or racemization. For the synthesis of amino acid tert-butyl esters, temperatures are often controlled within a specific range, for example, 15-25°C, to ensure both a reasonable reaction rate and product stability. researchgate.net Enzymatic esterifications, while different from chemical catalysis, also show a strong temperature dependence, with reaction rates increasing until an optimal temperature is reached, after which enzyme denaturation can occur. scielo.org.mx
The following table, based on data from the autocatalyzed esterification of lactic acid with butanol, illustrates the typical relationship between temperature and reaction rate constants.
| Temperature (K) | Forward Rate Constant (k) (L mol⁻¹ h⁻¹) | Activation Energy (Ea) |
|---|---|---|
| 353 | 0.0028 | 47-49 kJ/mol tuengr.com |
| 363 | 0.0045 | |
| 373 | 0.0071 | |
| 383 | 0.0110 | |
| 393 | 0.0168 |
This table provides representative data from a related esterification reaction to illustrate the effect of temperature on reaction kinetics. tuengr.com
Solvent Effects: The solvent plays a multifaceted role in the reaction. It must solubilize the reactants and catalyst while influencing the reaction equilibrium and rate. For esterification, the continuous removal of water, a byproduct, is necessary to drive the reaction towards completion. acs.org Solvents can affect reaction kinetics by altering the thermodynamic activities of the reactants and the transition state. nih.gov For instance, polar aprotic solvents may be employed. Research into amino acid esterification has also explored non-traditional media such as ionic liquids, which can serve as both the solvent and catalyst, sometimes leading to improved yields and milder reaction conditions. researchgate.net In reactions involving other functional groups, the choice of solvent is also critical to prevent unwanted side reactions, such as the deprotection of Fmoc groups. mdpi.com
Investigation of Stereochemical Fidelity and Racemization Pathways
Maintaining the stereochemical integrity of the chiral α-carbon is of paramount importance during the synthesis and manipulation of L-Valine tert-butyl ester hydrochloride, as its biological activity is dependent on the L-configuration.
The primary pathway for racemization of amino acids and their derivatives involves the deprotonation of the α-carbon to form a planar enolate intermediate, followed by re-protonation from either face, which can lead to a mixture of L- and D-enantiomers. This process is particularly favored under strong alkaline (basic) conditions. mdpi.com
A significant advantage of using the tert-butyl ester as a protecting group is its stability under basic and neutral conditions and its lability under acidic conditions. acsgcipr.org Cleavage of the ester via acid-catalyzed hydrolysis does not involve the abstraction of the α-proton. The mechanism proceeds through protonation of the ester's carbonyl oxygen followed by C-O bond cleavage, which generates a stable tert-butyl cation. researchgate.netchemistrysteps.com This pathway ensures that the stereocenter at the α-carbon remains undisturbed, thus preserving the compound's stereochemical fidelity. The use of acid-catalyzed deprotection is a key strategy to avoid the side reactions and racemization often associated with the alkaline hydrolysis of other esters, such as methyl or ethyl esters. researchgate.net
While racemization is a known risk for amino acids under certain conditions, studies have shown that valine is more resistant to racemization than other amino acids like phenylalanine, requiring higher temperatures to induce the process. nih.gov This suggests that the sterically bulky isopropyl side chain of valine may provide some degree of hindrance to the formation of the planar enolate intermediate necessary for racemization. Reactions involving L-Valine tert-butyl ester hydrochloride, when conducted under appropriate acidic or mildly basic conditions, are generally reported to proceed with high retention of configuration. rsc.org
Enzymatic Transformations and Biocatalysis
Chemoenzymatic Polymerization and Copolymerization of Amino Acid Esters
Chemoenzymatic polymerization leverages the catalytic activity of enzymes to synthesize polypeptides from amino acid ester monomers. This method presents an alternative to purely chemical synthesis, often proceeding under milder conditions and with high stereospecificity.
Papain, a cysteine protease, is a well-studied enzyme for the chemoenzymatic polymerization of amino acid esters. acs.org The synthesis mechanism involves the formation of a covalent enzyme-substrate intermediate at the ester's carboxyl group, followed by a nucleophilic attack from the amine group of another monomer to form a peptide bond. mdpi.com This process can yield polypeptides in a controlled manner. researchgate.net However, research into the polymerization of various L-alanine esters, a close structural analog to L-valine esters, has shown that papain does not recognize the tert-butyl ester group of L-alanine tert-butyl ester (Ala-OtBu). acs.org The reaction with Ala-OtBu did not yield any polymer precipitate, unlike reactions with methyl, ethyl, and benzyl (B1604629) esters of alanine. acs.org This lack of reactivity is attributed to the steric hindrance of the bulky tert-butyl group, which prevents the monomer from being effectively recognized by the enzyme's active site. acs.org
Enzyme-substrate specificity is a critical factor determining the viability of biocatalytic reactions. The structure of an enzyme's active site, including the presence of certain amino acid residues, dictates its ability to bind to a substrate. nih.govmdpi.com In the case of papain-mediated polymerization, the enzyme exhibits a low affinity for amino acid monomers with bulky ester groups. acs.org Studies using L-alanine tert-butyl ester as a monomer demonstrated that the tert-butyl group is too bulky to be recognized by papain, thus preventing polymerization. acs.org
In contrast, other types of enzymes are capable of processing sterically hindered tert-butyl esters. For instance, an esterase from Bacillus subtilis and lipase (B570770) A from Candida antarctica (CAL-A) have been identified as active biocatalysts for the hydrolysis of a variety of tert-butyl esters of protected amino acids, leaving other protecting groups intact. researchgate.net This indicates that the active sites of these enzymes can accommodate the bulky tert-butyl moiety, highlighting the diverse substrate specificities found across different enzyme families. researchgate.net
The choice of ester group on the amino acid monomer has a profound influence on the efficiency of papain-catalyzed polymerization. A comparative study on the polymerization of L-alanine esters revealed that while methyl, ethyl, and benzyl esters were successfully polymerized by papain, the tert-butyl ester was completely unreactive. acs.org This demonstrates that the enzymatic efficiency is highly sensitive to the steric bulk of the ester group. acs.org
Interestingly, the benzyl ester group was found to not only be a viable substrate but also to enhance the efficiency of the polymerization process, even when using an amino acid like glycine, which typically has a low affinity for papain. acs.org This suggests that certain ester groups can improve substrate binding and catalytic turnover. The inability of the tert-butyl ester to act as a substrate for papain-mediated polymerization underscores the limitations imposed by steric hindrance in enzyme active sites. acs.org
Table 1: Effect of Ester Group on Papain-Mediated Polymerization of L-Alanine Esters This table summarizes findings from a study on L-alanine esters, which serve as a model for the behavior of L-valine esters under similar enzymatic conditions.
| Monomer | Polymerization Result | Presumed Reason for Outcome |
| L-Alanine methyl ester (Ala-OMe) | Successful polymerization | The methyl group is small and fits into the enzyme's active site. |
| L-Alanine ethyl ester (Ala-OEt) | Successful polymerization | The ethyl group is sufficiently small to be accepted by the enzyme. |
| L-Alanine benzyl ester (Ala-OBzl) | Successful polymerization, enhanced efficiency | The benzyl group is recognized by the enzyme and may enhance affinity. acs.org |
| L-Alanine tert-butyl ester (Ala-OtBu) | No polymerization | The tert-butyl group is too bulky for the enzyme's active site, preventing recognition. acs.org |
Biodegradation Studies of L-Valine Alkyl Ester Derivatives
Understanding the biodegradation of L-Valine alkyl esters is essential for evaluating their environmental impact. These studies often involve assessing how microorganisms in environments like activated sludge break down these compounds.
Biodegradation studies on L-valine alkyl ester ibuprofenates have been conducted using bacterial cultures from activated sludge to assess their persistence in the environment. nih.govnih.gov The results from these studies indicate that bacterial cultures are capable of degrading these compounds. nih.gov A key finding is that the length of the alkyl chain in the L-valine ester significantly affects the rate and extent of biodegradation. nih.govresearchgate.net Derivatives with shorter alkyl chains, such as methyl, ethyl, and propyl esters, were almost completely degraded over a 68-day period. nih.gov In contrast, the degradation of the octyl ester derivative was significantly lower, indicating that the longer alkyl chain hinders microbial breakdown. nih.gov
The degradation process targets both the L-valine alkyl ester portion and the ibuprofenate counter-ion. nih.gov A clear correlation was established between the lipophilicity of the compound and its biodegradability; as the alkyl chain length and, consequently, the lipophilicity (log P) increase, the extent of biodegradation decreases. nih.gov
The environmental persistence of L-valine alkyl ester derivatives is directly linked to their biodegradability. Compounds that are more resistant to microbial degradation will persist in the environment for longer periods. The research shows a significant decrease in biodegradability as the carbon chain of the ester group lengthens. nih.gov For example, while L-valine methyl, ethyl, and butyl ester ibuprofenates were almost fully degraded, the octyl ester derivative showed only 42.0% degradation over the same period. nih.gov
This relationship suggests that L-valine esters with longer alkyl chains have a higher potential for environmental persistence. nih.gov Conversely, derivatives with short alkyl chains are classified as readily biodegradable, indicating a low potential for persistence and a higher potential for bioremediation. nih.govresearchgate.net The less lipophilic the compound, the more susceptible it is to biodegradation by microbial communities. nih.gov
Table 2: Biodegradation of L-Valine Alkyl Ester Ibuprofenates after 68 Days Data adapted from studies on the degradation of L-valine alkyl ester salts in the presence of activated sludge. nih.gov
| Compound | Alkyl Chain | Degradation (%) |
| [ValOMe][IBU] | Methyl | ~100% |
| [ValOEt][IBU] | Ethyl | ~100% |
| [ValOPr][IBU] | Propyl | ~100% |
| [ValOBu][IBU] | Butyl | ~100% |
| [ValOAm][IBU] | Amyl (Pentyl) | 89.0% |
| [ValOHex][IBU] | Hexyl | 75.0% |
| [ValOHept][IBU] | Heptyl | 74.0% |
| [ValOOct][IBU] | Octyl | 42.0% |
Influence of Alkyl Chain Length on Biodegradation
The structure of an amino acid ester, particularly the length of its alkyl chain, is a critical determinant of its biodegradability. Research into the biodegradation of L-valine alkyl esters has demonstrated a clear relationship between the size of the alkyl group and the rate at which the compound is broken down by microorganisms.
A study investigating the biodegradation of a series of L-valine alkyl ester ibuprofenates using activated sludge found that the length of the alkyl chain directly impacts the extent of degradation. nih.gov A significant decrease in biodegradability was observed as the length of the carbon chain in the ester group increased. nih.gov For instance, the methyl ester derivative showed the highest degree of biodegradability, while the octyl ester was the most resistant to degradation over the same period. nih.gov
The observed trend correlates strongly with the lipophilicity of the compounds. nih.gov The results indicate that less lipophilic compounds, which typically have shorter alkyl chains, exhibit higher biodegradation rates. nih.gov This is because lower lipophilicity often corresponds to higher water solubility, which can increase the bioavailability of the compound to the microorganisms responsible for degradation. nih.gov
The half-lives of these L-valine esters in biodegradation studies were also shown to be dependent on their solubility, which is influenced by the alkyl chain length. nih.gov Poor solubility can lead to low bioavailability, resulting in slower biodegradation. nih.gov
The following table summarizes the biodegradation data for various L-valine alkyl ester ibuprofenates after 68 days, illustrating the impact of the alkyl chain length.
| Compound | Alkyl Chain | Biodegradation (%) after 68 days |
| [ValOMe][IBU] | Methyl | ~100 |
| [ValOEt][IBU] | Ethyl | ~100 |
| [ValOPr][IBU] | Propyl | ~100 |
| [ValOiPr][IBU] | Isopropyl | ~100 |
| [ValOBu][IBU] | Butyl | ~100 |
| [ValOAm][IBU] | Amyl (Pentyl) | 89.0 |
| [ValOHex][IBU] | Hexyl | 75.0 |
| [ValOHept][IBU] | Heptyl | 74.0 |
| [ValOOct][IBU] | Octyl | 42.0 |
| (Data sourced from a study on L-valine alkyl ester ibuprofenates) nih.gov |
This structure-activity relationship is a key consideration in the environmental assessment of amino acid esters and in the design of biodegradable pharmaceuticals and other chemical products. nih.gov
Role of L-Valine Derivatives in Metabolic Pathways
L-valine and its derivatives are integral to several key metabolic pathways, primarily the degradation pathway for branched-chain amino acids (BCAAs). nyu.edu Unlike most other amino acids, which are catabolized mainly in the liver, L-valine is predominantly broken down in extra-hepatic tissues like muscle. nyu.edu This is due to the higher activity of the necessary enzymes in these tissues. nyu.edu
The metabolic journey of L-valine begins with two primary enzymatic steps:
Transamination : The first step in the degradation of L-valine is the removal of its amino group, a reaction catalyzed by the enzyme branched-chain amino acid transaminase (BCAT). ahb-global.comresearchgate.net This reaction transfers the amino group to α-ketoglutarate, yielding glutamate (B1630785) and L-valine's corresponding α-keto acid, α-ketoisovalerate. ahb-global.com
Oxidative Decarboxylation : The α-ketoisovalerate then undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. ahb-global.comresearchgate.net This multi-enzyme complex converts α-ketoisovalerate into isobutyryl-CoA. ahb-global.com
Following these initial steps, a series of further reactions convert isobutyryl-CoA into succinyl-CoA, which is a key intermediate in the tricarboxylic acid (TCA) cycle. nyu.eduyoutube.com The degradation of valine thus serves as an anaplerotic pathway, replenishing TCA cycle intermediates, and contributes to cellular energy production through ATP generation. nyu.edu
Beyond its role in energy metabolism, L-valine derivatives have been strategically employed in pharmacology. L-valine esters are used as components in prodrugs to enhance the bioavailability of parent drug molecules. nih.gov For example, L-valine-amidoxime esters have been developed as double prodrugs to improve the oral absorption and water solubility of amidine-containing drugs. nih.gov The activation of these prodrugs within the body relies on metabolic enzymes, specifically esterases, which hydrolyze the ester bond to release the active compound. nih.gov This highlights a sophisticated application of L-valine derivatives, where their metabolic processing is harnessed for therapeutic benefit. nih.gov
The metabolic pathways involving L-valine are tightly regulated. For instance, in microorganisms like Corynebacterium glutamicum, the biosynthesis of L-valine from pyruvate (B1213749) is controlled by the activity of enzymes such as acetohydroxyacid synthase (AHAS), which can be a bottleneck in the production of this amino acid. nih.gov Understanding the intricacies of these metabolic routes is essential for applications ranging from industrial fermentation to produce L-valine to the design of new pharmaceuticals. nih.govnih.gov
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules. mdpi.com These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and acts as an electron donor in chemical reactions. In L-Valine tert-butyl ester hydrochloride, the HOMO is expected to be localized around the non-bonding electrons of the nitrogen atom in the amino group and the oxygen atoms of the ester carbonyl group. These sites are the most likely to participate in nucleophilic attacks or oxidation.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest-energy location for an incoming electron and acts as an electron acceptor. The LUMO is typically centered on the antibonding π* orbital of the carbonyl group (C=O). This region is susceptible to nucleophilic attack, a key step in reactions like ester hydrolysis or aminolysis during peptide bond formation.
The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability. A larger gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. While specific values for L-Valine tert-butyl ester hydrochloride are not published, calculations on similar ester compounds show how these values can predict relative reactivity. mdpi.com
Table 1: Hypothetical FMO Parameters for L-Valine tert-butyl ester (Note: This table is illustrative, as specific published data for this compound is unavailable. Values are based on typical ranges for similar amino acid esters.)
| Parameter | Predicted Value (eV) | Description |
| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital. |
| ELUMO | +1.0 to +2.0 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.5 to 9.5 | Indicator of chemical stability and reactivity. |
Transition state (TS) modeling is a computational technique used to identify the highest energy structure along a reaction coordinate, known as the transition state. Locating and characterizing the TS allows for the calculation of the activation energy, providing a quantitative prediction of the reaction rate.
For L-Valine tert-butyl ester hydrochloride, a relevant reaction pathway to model would be its participation in peptide bond formation. In this process, the amino group of another amino acid attacks the carbonyl carbon of the L-Valine tert-butyl ester. Computational modeling could elucidate the geometry of the tetrahedral intermediate formed during this attack and calculate the energy barrier for both its formation and collapse, which are crucial steps in peptide synthesis. sigmaaldrich.comsigmaaldrich.com Another pathway of interest is the acid-catalyzed removal of the tert-butyl protecting group, a common deprotection step in organic synthesis. organic-chemistry.org
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. nih.gov
The conformation of L-Valine tert-butyl ester hydrochloride is highly dependent on its environment. MD simulations can model how the molecule behaves in different solvents.
In Polar Protic Solvents (e.g., Water): In aqueous solution, the charged ammonium (B1175870) group (-NH3+) and the polar carbonyl group will form strong hydrogen bonds with water molecules. These interactions stabilize the molecule and influence the orientation of the bulky isopropyl and tert-butyl groups. The hydrochloride salt form ensures high solubility in water. chemimpex.com
In Apolar Solvents (e.g., Dichloromethane): In nonpolar organic solvents often used for synthesis, intramolecular hydrogen bonding between the ammonium group and the carbonyl oxygen may become more favorable. This can lead to a more compact conformation compared to its state in water.
These solvent-induced conformational changes can significantly impact reactivity by either shielding or exposing the reactive centers of the molecule.
L-Valine tert-butyl ester is a common component used in the synthesis of prodrugs to enhance properties like cell permeability. nih.gov For instance, if attached to an active pharmaceutical ingredient (API), the valine ester moiety can be recognized by amino acid transporters on cell membranes, facilitating entry into the cell. Once inside, cellular esterases would cleave the ester bond, releasing the active drug.
Docking Studies for Enzyme-Substrate Binding
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). While L-Valine tert-butyl ester hydrochloride is not a drug itself, it can be a substrate for enzymes. Docking studies could be used to model how it interacts with esterases, the enzymes responsible for its hydrolysis.
Such a study would involve:
Obtaining the 3D crystal structure of a relevant esterase enzyme.
Generating a 3D model of the L-Valine tert-butyl ester cation.
Using docking software to place the ligand into the active site of the enzyme, exploring various binding poses.
Scoring the poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions) and binding energy.
The results would predict the most stable binding mode, identifying the key amino acid residues in the enzyme's active site that stabilize the substrate for catalysis. This information is valuable for understanding the metabolic stability of prodrugs containing this chemical group. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The traditional synthesis of L-Valine tert-butyl ester hydrochloride often involves the reaction of L-valine with isobutylene (B52900) under strong acidic catalysis, a process that can present challenges such as long reaction times and the use of harsh reagents. researchgate.net In response, research is shifting towards more sustainable and efficient synthetic strategies. One promising avenue is the use of enzymatic catalysis. For instance, lipase-catalyzed processes, such as dynamic kinetic resolution, are being explored for the synthesis of related chiral amino acid derivatives. These biocatalytic methods offer high stereoselectivity under mild reaction conditions, reducing energy consumption and waste generation. Another approach focuses on optimizing existing chemical routes, for example, by using solid catalysts like silica-impregnated sulfuric acid, which can simplify purification and improve yields. researchgate.net The goal is to develop scalable processes that are not only economically viable but also environmentally benign, aligning with the principles of green chemistry.
Exploration of New Applications in Advanced Materials and Nanotechnology
Beyond its established role in pharmaceuticals, L-Valine tert-butyl ester hydrochloride and its derivatives are emerging as valuable components in the fabrication of advanced materials and nanotechnologies. nih.gov The unique structural properties of the valine moiety, such as its chirality and hydrophobicity, are being leveraged to create functional materials with tailored characteristics.
Recent research has demonstrated the use of valine-based ionic liquids in the formation of magnetoresponsive biocomposite hydrogels. researchgate.net These "smart" materials can be controlled by an external magnetic field and are being investigated as nanocarriers for the controlled release of drugs like ornidazole (B1677491) and 5-fluorouracil. researchgate.net Similarly, acrylic hydrogels carrying L-valine residues have been developed as platforms for the delivery of the chemotherapeutic agent cisplatin. mdpi.com The valine component plays a crucial role in the loading and release kinetics of the drug. mdpi.com Furthermore, the chirality of valine is being utilized in the synthesis of chiral mesoporous materials, which can be used for the enantioselective separation of molecules. acs.org
Table 1: Applications of L-Valine Derivatives in Advanced Materials and Nanotechnology
| Application Area | Specific Example | Function of Valine Derivative | Reference(s) |
|---|---|---|---|
| Drug Delivery | Magnetoresponsive biocomposite hydrogels | Forms a magnetic ionic liquid surfactant for controlled release of antibiotics and anticancer drugs. | researchgate.net |
| Drug Delivery | Acrylic hydrogels | Serves as a coordinating residue for loading and controlled release of cisplatin. | mdpi.com |
| Functional Polymers | Custom polymers | Acts as a key intermediate, imparting specific properties to the final material. | nih.gov |
| Separation Science | Chiral mesoporous silica | Acts as a template or selector for the enantioselective adsorption and separation of chiral molecules. | acs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for high-throughput synthesis in drug discovery and peptide research has spurred the integration of L-Valine tert-butyl ester hydrochloride into automated synthesis platforms. rsc.org As a fundamental building block in solid-phase peptide synthesis (SPPS), this compound is extensively used in automated synthesizers that employ flow chemistry. sigmaaldrich.comresearchgate.net
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for hazardous reactions, and the ability to perform rapid optimization. nih.gov In the context of SPPS, automated fast-flow peptide synthesis (AFPS) systems complete the elongation of peptide chains in a fraction of the time required by conventional methods. rsc.orgresearchgate.net The hydrochloride salt form of the ester enhances its stability and solubility, making it well-suited for storage in the automated synthesizer's reservoirs and for precise delivery into the flow reactor. sigmaaldrich.comresearchgate.net Real-time monitoring of the synthesis process is a key feature of these platforms, utilizing techniques like UV-Vis spectroscopy and refractive index measurements to track reaction completion and detect on-resin aggregation, thereby ensuring high fidelity of the final peptide product. researchgate.nets4science.atschmidt-haensch.comnih.gov
Deeper Understanding of Structure-Activity Relationships in Prodrug Design
L-Valine tert-butyl ester hydrochloride is a crucial precursor for creating L-valine ester prodrugs, a strategy widely employed to enhance the therapeutic properties of various drugs. nih.govpnas.org This approach is particularly effective for improving the oral bioavailability of molecules that are otherwise poorly absorbed. nih.gov A deeper understanding of the structure-activity relationships (SAR) is a major focus of current research, aiming to fine-tune the design of next-generation prodrugs.
The L-valine ester moiety is recognized by peptide transporters in the body, such as PEPT1 and PEPT2, facilitating the drug's passage across cellular membranes. nih.gov Once absorbed, the ester bond is cleaved by esterase enzymes, releasing the active drug. nih.gov Research has shown that the rate of this hydrolysis is highly dependent on the structure and stereochemistry of the amino acid promoiety. For example, in studies with floxuridine (B1672851) prodrugs, L-amino acid esters were found to hydrolyze significantly faster in cell homogenates than their D-amino acid counterparts. nih.gov Specifically, proline and phenylalanine esters hydrolyzed much more rapidly than the corresponding valine esters, highlighting the influence of the amino acid side chain on enzymatic conversion rates. nih.gov This knowledge allows for the rational design of prodrugs with optimized release kinetics.
Table 2: Influence of Amino Acid Promoieties on Prodrug Hydrolysis
| Parent Drug | Amino Acid Promoieties Compared | Key Finding on Hydrolysis Rate | Reference(s) |
|---|---|---|---|
| Floxuridine | L-Valine vs. D-Valine | L-amino acid esters hydrolyze 10 to 75 times faster than D-amino acid esters. | nih.gov |
| Floxuridine | L-Valine vs. L-Phenylalanine & L-Proline | Proline and Phenylalanine esters hydrolyze 3- to 30-fold faster than Valine esters. | nih.gov |
| Cyclopropavir | N/A (Valine ester created) | The L-valine ester prodrug (valcyclopropavir) showed high stability at neutral pH and achieved 95% oral bioavailability in mice. | nih.govpnas.org |
| Acyclovir/Ganciclovir | N/A (Valine ester created) | Valine ester prodrugs (Valacyclovir, Valganciclovir) significantly improve oral bioavailability over the parent drugs. | nih.gov |
Advanced Mechanistic Investigations using In Situ Spectroscopic Techniques
To further refine synthetic methods and understand the fundamental processes involving L-Valine tert-butyl ester hydrochloride, researchers are employing advanced analytical techniques for mechanistic investigations. In particular, in situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing invaluable insights into reaction kinetics, intermediates, and transition states.
In the field of peptide synthesis, where L-Valine tert-butyl ester hydrochloride is a key reactant, techniques like in situ infrared reflection-absorption spectroscopy (IRRAS) have been used to directly observe the formation of peptide bonds at interfaces. pnas.orgnih.govresearchgate.netscirp.org These studies can reveal mechanistic details, such as the role of metal ion coordination in facilitating the condensation reaction between amino acid esters. pnas.orgnih.gov In automated flow synthesis platforms, in situ monitoring is integral to the process. UV-Vis detectors track the removal of protecting groups, while pressure sensors and refractometers can monitor resin swelling and solution composition, providing a detailed picture of the reaction kinetics and helping to identify issues like aggregation in real-time. sigmaaldrich.coms4science.atschmidt-haensch.comnih.gov Similar spectroscopic methods, such as UV, IR, and NMR, are also crucial for studying the kinetics of ester hydrolysis in prodrug activation, providing the data needed to understand how different molecular structures influence the rate of drug release.
Q & A
Q. What are the standard synthetic protocols for preparing L-valine tert-butyl ester hydrochloride, and how is its purity validated?
L-Valine tert-butyl ester hydrochloride is typically synthesized via esterification of L-valine with tert-butanol under acidic conditions. For example, Fischer’s method involves reacting L-valine with tert-butanol in the presence of HCl gas, followed by recrystallization from ethanol-ether to yield crystalline product . Purity is validated using H and C NMR spectroscopy, with characteristic signals such as the ester carbonyl carbon at δ ~170 ppm in C NMR . Melting point analysis (e.g., 170°C ) and optical rotation measurements (e.g., values) further confirm enantiomeric purity .
Q. How can researchers confirm the chemical structure of L-valine tert-butyl ester hydrochloride using spectroscopic methods?
Key structural features are identified via:
- H NMR: A singlet for the tert-butyl group (δ ~1.4 ppm) and a broad signal for the NH proton (δ ~8.7–8.9 ppm in CDCl) .
- C NMR: Peaks for the ester carbonyl (δ ~170 ppm), tert-butyl carbons (δ ~28 ppm and ~80 ppm), and the α-carbon (δ ~60 ppm) .
- FTIR: A strong absorption band at ~1744 cm for the ester carbonyl group .
Q. What purification techniques are recommended for isolating L-valine tert-butyl ester hydrochloride from reaction mixtures?
Recrystallization using ethanol-hexane or methanol-ether mixtures yields high-purity product . For large-scale syntheses, column chromatography with AcOEt/hexane (1:4) can remove byproducts like trimethylsilyl ethers . Purity is assessed via HPLC or TLC (silica gel, R ~0.3 in AcOEt/hexane) .
Advanced Research Questions
Q. How can L-valine tert-butyl ester hydrochloride be optimized for peptide coupling reactions?
The tert-butyl ester group acts as a transient protecting group for carboxylic acids, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM). Optimizing coupling involves:
Q. What strategies mitigate racemization during the synthesis of L-valine tert-butyl ester hydrochloride?
Racemization is minimized by:
Q. How do storage conditions impact the stability of L-valine tert-butyl ester hydrochloride in long-term studies?
The compound is hygroscopic and degrades via hydrolysis. Recommended storage:
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points, solubility)?
Variations in melting points (e.g., 102–105°C for ethyl ester vs. 170°C for tert-butyl ) arise from polymorphic forms or impurities. Resolve via:
- Differential Scanning Calorimetry (DSC) to identify polymorphs .
- Solubility studies in DMSO or ethanol to correlate with crystallinity .
Q. What advanced applications leverage L-valine tert-butyl ester hydrochloride beyond peptide synthesis?
- Drug delivery : Conjugation with NSAIDs (e.g., ibuprofen) enhances solubility via ionic pairing, validated by H NMR shifts (δ ~5–6 ppm for protonated amine) .
- Enzyme studies : Serving as a substrate for esterases, monitored via UV-Vis assays (e.g., p-nitrophenyl acetate hydrolysis) .
Methodological Notes
- Contradiction Analysis : Conflicting solubility data (e.g., in ethanol vs. hexane) may reflect solvent polarity effects; use Hansen solubility parameters for optimization .
- Data Reproducibility : Replicate synthesis protocols from peer-reviewed sources (e.g., Fischer’s method ) and cross-validate with modern techniques (e.g., LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
